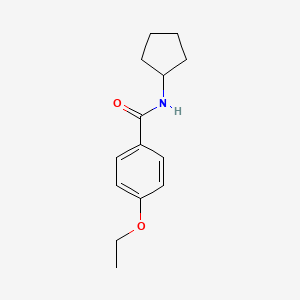

N-cyclopentyl-4-ethoxybenzamide

Description

N-Cyclopentyl-4-ethoxybenzamide (CAS: Not specified; Molecular Formula: C₁₄H₁₉NO₂; Molecular Weight: 233.3 g/mol) is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzene ring . The ethoxy group (-OCH₂CH₃) contributes electron-donating effects via resonance, while the cyclopentyl moiety introduces steric bulk and moderate lipophilicity. This compound is structurally analogous to other benzamides studied for applications in medicinal chemistry and materials science, though specific biological or industrial uses remain underexplored in the provided evidence.

Properties

IUPAC Name |

N-cyclopentyl-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-13-9-7-11(8-10-13)14(16)15-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGRRQDYAWDZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-ethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid derivative.

Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 4-ethoxybenzoic acid.

Reduction: Formation of N-cyclopentyl-4-ethoxybenzylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-cyclopentyl-4-ethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The 4-ethoxy group in N-cyclopentyl-4-ethoxybenzamide distinguishes it from analogs with different substituents:

Cyclic Amide Moieties

The cyclopentyl group differentiates this compound from analogs with larger or functionalized rings:

Key Insight : The cyclopentyl group in This compound provides a compromise between rigidity and lipophilicity, unlike bulkier cyclohexyl () or heterocyclic systems ().

Physicochemical and Spectroscopic Properties

- Solubility : Ethoxy substituents generally enhance solubility in polar aprotic solvents compared to chloro or nitro groups but reduce it relative to methoxy due to increased alkyl chain length .

- Fluorescence : Compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibit fluorescence dependent on substituent electronic effects; ethoxy may redshift emission compared to methoxy .

- Crystallography : Asymmetric units in analogs (e.g., ) suggest that steric effects from cyclopentyl and ethoxy groups influence packing efficiency and crystal symmetry .

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-4-ethoxybenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling cyclopentylamine with 4-ethoxybenzoyl chloride in anhydrous conditions using coupling agents like EDCI or HOBt. Optimization can be achieved via Design of Experiments (DOE) to evaluate parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst concentration. For example, Thermo Scientific compounds (e.g., N-(4-ethoxyphenyl)-3-methylbenzamide) employ similar amidation protocols with yields >90% under optimized conditions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing N-cyclopentyl-4-ethoxybenzamide, and how do they confirm structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH2 protons) and ethoxy moiety (δ 1.3–1.4 ppm for CH3, δ 4.0–4.1 ppm for OCH2). Aromatic protons appear at δ 6.8–7.8 ppm.

- IR Spectroscopy : Identifies the amide carbonyl stretch (~1650–1680 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C15H21NO2: 248.1645). GLPBIO protocols for similar benzamides emphasize these techniques for structural validation .

Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?

- Methodological Answer : This compound is explored as a scaffold for enzyme inhibitors (e.g., kinases, proteases) due to its rigid cyclopentyl group enhancing target binding. PubChem data on analogs like N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide highlight its utility in biochemical assays for probing receptor-ligand interactions . It is also used in structure-activity relationship (SAR) studies to optimize substituent effects on bioavailability .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays using N-cyclopentyl-4-ethoxybenzamide, and what controls are necessary to ensure reliability?

- Methodological Answer :

- Assay Design : Use a fluorometric or colorimetric substrate (e.g., para-nitrophenyl phosphate for phosphatase assays) with varying inhibitor concentrations (1 nM–100 µM). Measure IC50 via nonlinear regression.

- Controls : Include substrate-only (background), enzyme-only (autoactivity), and a known inhibitor (positive control). Thermo Scientific protocols for enzyme assays recommend triplicate runs to minimize variability .

- Data Interpretation : Use software like GraphPad Prism for kinetic analysis. PubChem data on related compounds emphasize normalizing activity to baseline .

Q. What strategies address discrepancies in reported biological activities of N-cyclopentyl-4-ethoxybenzamide analogs across studies?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and elemental analysis.

- Assay Conditions : Standardize pH, temperature, and buffer composition (e.g., Tris-HCl vs. phosphate buffer).

- Structural Validation : Compare with analogs from NIST-certified reference materials to rule out isomerism or degradation .

- Meta-Analysis : Use tools like RevMan to statistically reconcile data from multiple studies, focusing on effect sizes and confidence intervals .

Q. How can computational methods guide the structural modification of N-cyclopentyl-4-ethoxybenzamide for enhanced target binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding (amide group) and hydrophobic interactions (cyclopentyl/ethoxy).

- QSAR Modeling : Train models on datasets of IC50 values for analogs to identify critical substituents (e.g., nitro or methyl groups improving potency). CC-DPS platforms apply quantum-chemical descriptors (e.g., HOMO/LUMO energies) for predictive modeling .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for proposed modifications (e.g., replacing ethoxy with methoxy) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.